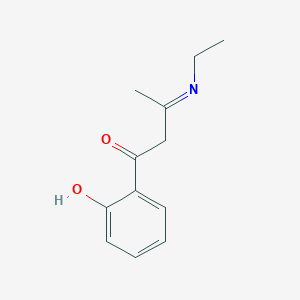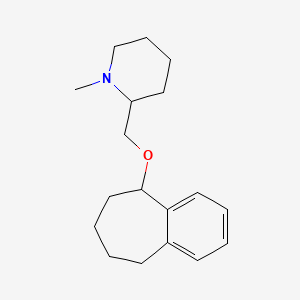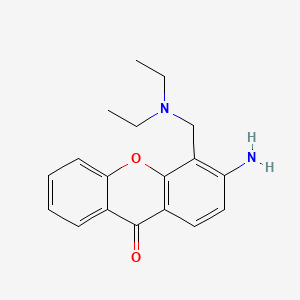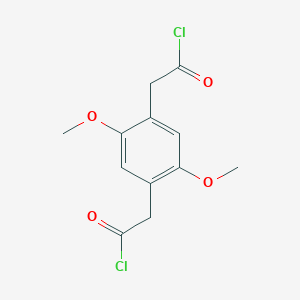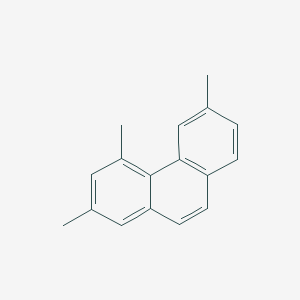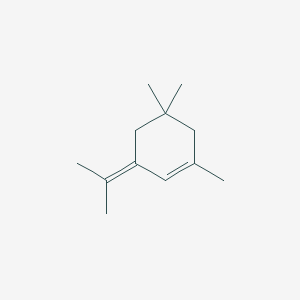
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexene ring substituted with three methyl groups and a propan-2-ylidene group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene derivatives. For instance, the reaction of 1,5,5-trimethylcyclohexene with isopropylidene chloride in the presence of a strong base such as sodium hydride can yield the desired compound. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high throughput. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding saturated cyclohexane derivatives.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
科学的研究の応用
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the presence of the double bond and the electron-donating methyl groups. These structural features enable the compound to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
α-Pinene: A monoterpenoid hydrocarbon with a similar cyclohexene structure but different substituents.
β-Pinene: Another isomer of pinene with distinct stereochemistry.
γ-Terpinene: A related compound with a similar cyclohexene ring but different functional groups.
Uniqueness
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclohexene derivatives. Its combination of methyl and propan-2-ylidene groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
50523-39-2 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
1,5,5-trimethyl-3-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C12H20/c1-9(2)11-6-10(3)7-12(4,5)8-11/h6H,7-8H2,1-5H3 |
InChIキー |
GFUXRTHELALHDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C)C)CC(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
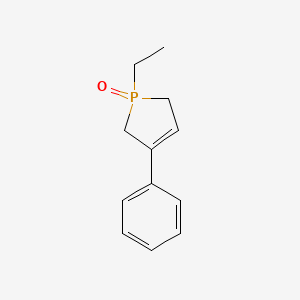

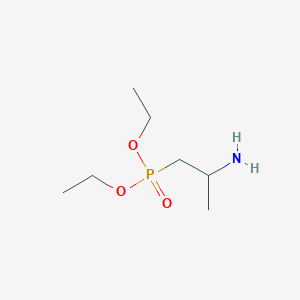
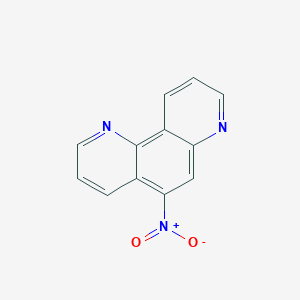
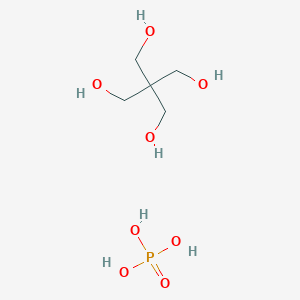

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

